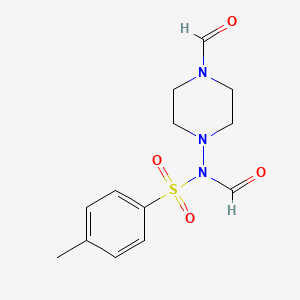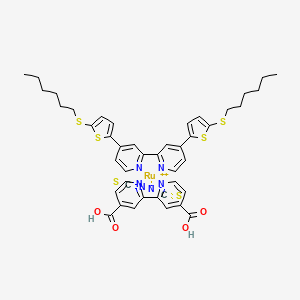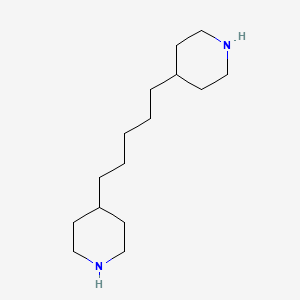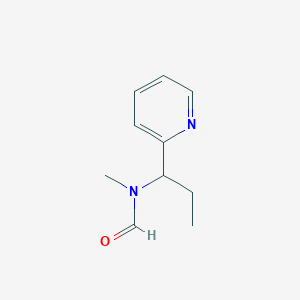
3-(2,6-Dimethylphenyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,6-Dimethylphenyl)azetidine is a four-membered nitrogen-containing heterocycle This compound is part of the azetidine family, which is known for its significant ring strain and unique reactivity
準備方法
Synthetic Routes and Reaction Conditions
-
Aza Paternò–Büchi Reaction: : One of the most efficient methods to synthesize azetidines, including 3-(2,6-Dimethylphenyl)azetidine, is the [2 + 2] photocycloaddition reaction between an imine and an alkene component . This reaction typically proceeds under photochemical conditions and is known for its high regio- and stereoselectivity.
-
Alkylation of Primary Amines: : Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . This method is straightforward and efficient for synthesizing various 1,3-disubstituted azetidines.
-
Microwave Irradiation: : A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . This method is simple and efficient for producing azetidines.
Industrial Production Methods
Industrial production methods for azetidines often involve large-scale adaptations of the synthetic routes mentioned above. The use of microwave irradiation and photochemical reactions can be scaled up for industrial applications, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
-
Oxidation: : Azetidines can undergo oxidation reactions, often leading to the formation of more complex nitrogen-containing compounds.
-
Reduction: : Reduction reactions can convert azetidines into their corresponding amines, which can be further functionalized.
-
Substitution: : Azetidines can participate in substitution reactions, where the nitrogen atom can be replaced or modified with various functional groups.
Common Reagents and Conditions
-
Oxidizing Agents: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reducing Agents: : Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
-
Substitution Reagents: : Halogenating agents and organometallic reagents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitroso or nitro compounds, while reduction typically yields amines.
科学的研究の応用
3-(2,6-Dimethylphenyl)azetidine has several applications in scientific research:
-
Chemistry: : It is used as a building block for synthesizing more complex molecules and polymers .
-
Biology: : Its unique structure makes it a valuable tool for studying biological processes and interactions.
-
Medicine: : Azetidines are explored for their potential therapeutic applications, including as antibacterial and antiviral agents .
-
Industry: : They are used in the production of coatings, adhesives, and other materials due to their unique chemical properties .
作用機序
The mechanism of action of 3-(2,6-Dimethylphenyl)azetidine involves its interaction with various molecular targets and pathways. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in various chemical reactions. This reactivity can be harnessed for specific applications, such as drug development and material science .
類似化合物との比較
Similar Compounds
-
Aziridines: : These are three-membered nitrogen-containing heterocycles with even higher ring strain than azetidines .
-
Pyrrolidines: : These are five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity compared to azetidines .
Uniqueness
3-(2,6-Dimethylphenyl)azetidine is unique due to its specific substitution pattern and the presence of the 2,6-dimethylphenyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
特性
分子式 |
C11H15N |
|---|---|
分子量 |
161.24 g/mol |
IUPAC名 |
3-(2,6-dimethylphenyl)azetidine |
InChI |
InChI=1S/C11H15N/c1-8-4-3-5-9(2)11(8)10-6-12-7-10/h3-5,10,12H,6-7H2,1-2H3 |
InChIキー |
DTPOGWJMZAVGID-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)C2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3-Phenylbicyclo[1.1.1]pentan-1-yl)hydrazine](/img/structure/B13344846.png)
![1-[(4-Imino-1,4-dihydropyridin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B13344848.png)
![(2,8-Dioxaspiro[4.5]decan-3-yl)methanamine](/img/structure/B13344858.png)


![7-Bromo-2-cyclopropyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13344875.png)

![5-Fluoro-3-iodo-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13344889.png)
![Benzenesulfonylfluoride, 2-chloro-6-[(2-chloro-4-nitrophenoxy)methyl]-](/img/structure/B13344891.png)
![tert-Butyl 5-methyloctahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13344896.png)


